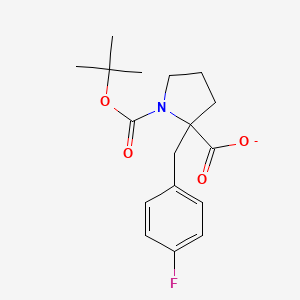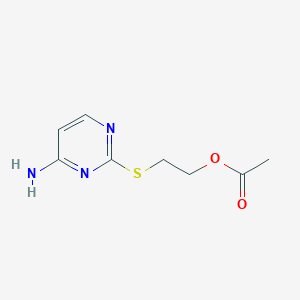
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate is a synthetic compound that belongs to the class of aminopyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an amino group at the 4-position and a thioethyl acetate group at the 2-position. Aminopyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
The synthesis of 2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: The formation of the pyrimidine ring from acyclic precursors.
Aromatization: Conversion of the ring structure into an aromatic system.
S-Methylation: Introduction of a methyl group to the sulfur atom.
Oxidation: Conversion of the methylsulfonyl group to the desired functional group.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: Used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate involves its interaction with specific molecular targets. It is believed to act as an inhibitor of enzymes involved in drug metabolism, such as cytochrome P450 and monoamine oxidase. By inhibiting these enzymes, the compound can modulate the metabolism of various drugs and neurotransmitters, leading to its observed biological effects.
類似化合物との比較
2-((4-Aminopyrimidin-2-yl)thio)ethyl acetate can be compared with other aminopyrimidine derivatives, such as:
2-Aminopyrimidine: A simpler derivative with a similar pyrimidine ring structure but lacking the thioethyl acetate group.
4-Aminopyrimidine: Another derivative with the amino group at the 4-position but different substituents at other positions.
2-Thioxopyrimidine: Contains a sulfur atom at the 2-position but differs in the overall structure and substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C8H11N3O2S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC名 |
2-(4-aminopyrimidin-2-yl)sulfanylethyl acetate |
InChI |
InChI=1S/C8H11N3O2S/c1-6(12)13-4-5-14-8-10-3-2-7(9)11-8/h2-3H,4-5H2,1H3,(H2,9,10,11) |
InChIキー |
BRCHPGPWSMWVSR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCSC1=NC=CC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B12939793.png)

![(5S)-5-[(Benzyloxy)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12939796.png)
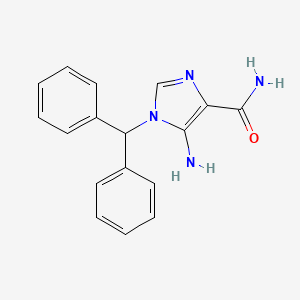

![N-[2-(Benzyloxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B12939817.png)
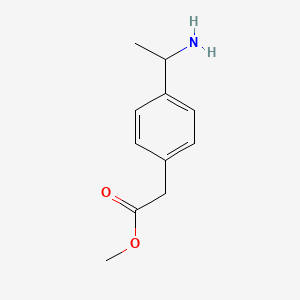
![[(5-Acetyl-6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]acetic acid](/img/structure/B12939829.png)
![4-Ethylbicyclo[2.2.2]octan-1-ol](/img/structure/B12939839.png)

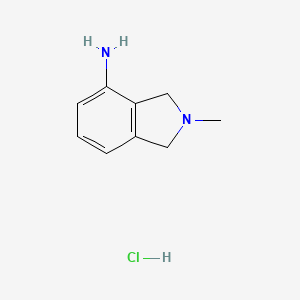
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)
